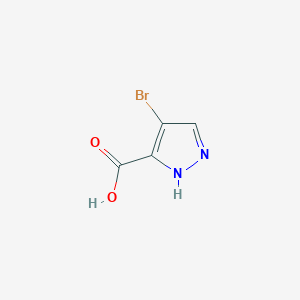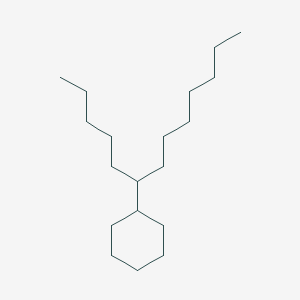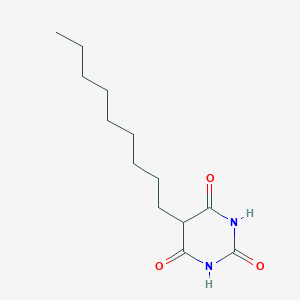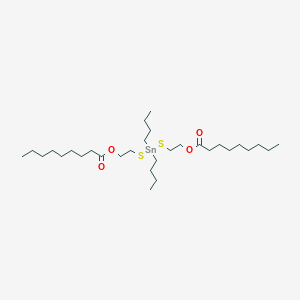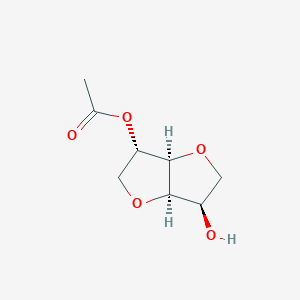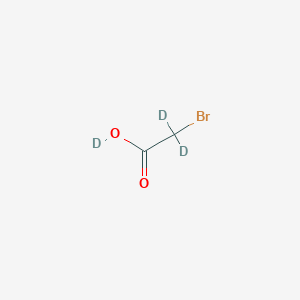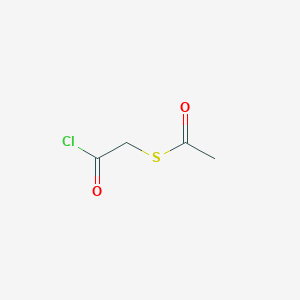
S-(2-Chloro-2-oxoethyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Chloro-2-oxoethyl) ethanethioate, also known as ethion, is a broad-spectrum organophosphate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1950s and has since been used extensively in various crops, including fruits, vegetables, and cereals. Despite being an effective insecticide, ethion has been found to have harmful effects on human health and the environment. Therefore, it is important to understand its synthesis, mechanism of action, and physiological effects to develop safer alternatives.
Wirkmechanismus
Ethion acts by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Ethion has been found to have harmful effects on human health, including acute toxicity, neurotoxicity, and genotoxicity. It can cause headaches, nausea, vomiting, and respiratory distress in humans exposed to high levels of the chemical. Ethion has also been found to have harmful effects on the environment, including contamination of soil and water and harm to non-target organisms such as birds, fish, and beneficial insects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethion is an effective insecticide that can be used to control a wide range of pests in agriculture. It is also relatively easy to synthesize and can be produced on a large scale. However, due to its harmful effects on human health and the environment, there are limitations to its use in lab experiments. Alternative insecticides that are safer and more environmentally friendly should be used instead.
Zukünftige Richtungen
There is a need for further research to develop safer alternatives to S-(2-Chloro-2-oxoethyl) ethanethioate that can control pests without harming non-target organisms. This includes the development of new insecticides that target specific pests and have minimal impact on the environment. Additionally, research should focus on the development of new technologies for pest control, such as biological control and integrated pest management, which can reduce the reliance on chemical insecticides. Finally, there is a need for increased awareness and education among farmers and consumers on the harmful effects of S-(2-Chloro-2-oxoethyl) ethanethioate and other chemical insecticides, and the importance of using safer alternatives.
Synthesemethoden
Ethion is synthesized by the reaction of ethyl mercaptan with chloroacetyl chloride in the presence of a base, followed by oxidation with hydrogen peroxide. The synthesis process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
Ethion has been extensively studied for its insecticidal properties and its effects on non-target organisms. Several studies have shown that S-(2-Chloro-2-oxoethyl) ethanethioate can cause acute toxicity in mammals, birds, fish, and beneficial insects. It has also been found to have genotoxic and mutagenic effects on human cells. Therefore, there is a need for further research to develop safer alternatives that can control pests without harming non-target organisms.
Eigenschaften
CAS-Nummer |
10553-78-3 |
|---|---|
Produktname |
S-(2-Chloro-2-oxoethyl) ethanethioate |
Molekularformel |
C4H5ClO2S |
Molekulargewicht |
152.6 g/mol |
IUPAC-Name |
S-(2-chloro-2-oxoethyl) ethanethioate |
InChI |
InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
InChI-Schlüssel |
CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)Cl |
Kanonische SMILES |
CC(=O)SCC(=O)Cl |
Andere CAS-Nummern |
10553-78-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



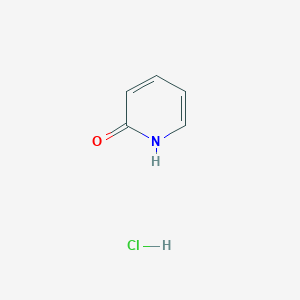
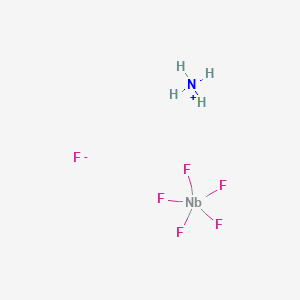
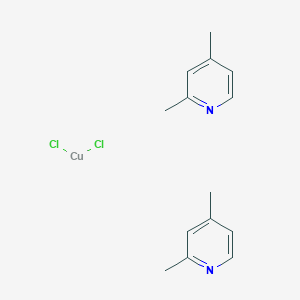
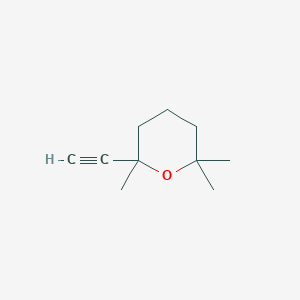
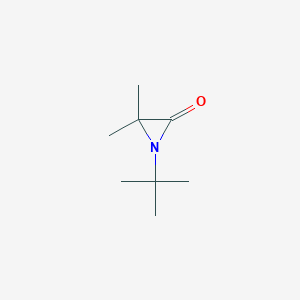
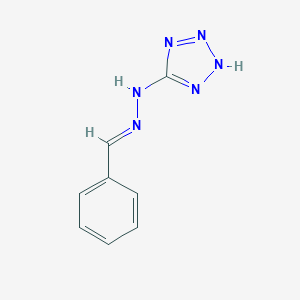
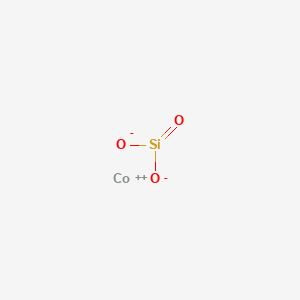
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
